molecular formula C12H15Br B13504539 1-(2-Bromoethenyl)-4-tert-butylbenzene

1-(2-Bromoethenyl)-4-tert-butylbenzene

Katalognummer: B13504539
Molekulargewicht: 239.15 g/mol
InChI-Schlüssel: WOZFBSZZFMZSID-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromoethenyl)-4-tert-butylbenzene is an organic compound that belongs to the class of halogenated alkenes It is characterized by the presence of a bromoethenyl group attached to a benzene ring, which also has a tert-butyl substituent

Vorbereitungsmethoden

The synthesis of 1-(2-Bromoethenyl)-4-tert-butylbenzene typically involves the bromination of an appropriate precursor. One common method is the reaction of 4-tert-butylstyrene with bromine in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions for higher yield and purity.

Analyse Chemischer Reaktionen

1-(2-Bromoethenyl)-4-tert-butylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethenyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction Reactions: Reduction of the bromoethenyl group can yield alkenes or alkanes, depending on the reagents and conditions used.

Common reagents for these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromoethenyl)-4-tert-butylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving halogenated organic compounds and their biological activities.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-(2-Bromoethenyl)-4-tert-butylbenzene exerts its effects involves its interaction with various molecular targets. The bromoethenyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, potentially altering their function and leading to biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(2-Bromoethenyl)-4-tert-butylbenzene include other halogenated alkenes and substituted styrenes. For example:

    1-(2-Chloroethenyl)-4-tert-butylbenzene: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Bromoethenyl)benzene: Lacks the tert-butyl group, leading to different chemical properties and reactivity.

Eigenschaften

Molekularformel

C12H15Br

Molekulargewicht

239.15 g/mol

IUPAC-Name

1-[(E)-2-bromoethenyl]-4-tert-butylbenzene

InChI

InChI=1S/C12H15Br/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-9H,1-3H3/b9-8+

InChI-Schlüssel

WOZFBSZZFMZSID-CMDGGOBGSA-N

Isomerische SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/Br

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C=CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.